
NSC-33994-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC-33994-d4 is a deuterated form of NSC-33994, a compound known for its potent and specific inhibition of Janus kinase 2 (JAK2). The molecular formula of this compound is C28H38D4N2O2, and it has a molecular weight of 442.67 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC-33994-d4 involves the incorporation of deuterium atoms into the parent compound NSC-33994. The parent compound, NSC-33994, can be synthesized through a series of organic reactions involving the coupling of specific phenol derivatives with diethylamino groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
NSC-33994-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated amines.
Applications De Recherche Scientifique
NSC-33994-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Cell Signaling Studies: Employed in studies involving JAK2-mediated cell signaling pathways.
Cancer Research: Investigated for its potential therapeutic effects in treating myeloproliferative neoplasms and other hematologic malignancies.
Mécanisme D'action
NSC-33994-d4 exerts its effects by selectively inhibiting JAK2, a tyrosine kinase involved in cytokine-mediated signal transduction. The compound binds to the active site of JAK2, preventing its autophosphorylation and subsequent activation of signal transducer and activator of transcription (STAT) proteins. This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene transcription and reduced cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
AG490: Another JAK2 inhibitor but lacks sufficient target specificity.
NSC 663284: A compound with similar inhibitory effects on JAK2.
Uniqueness
NSC-33994-d4 is unique due to its high specificity for JAK2 and its deuterated form, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Propriétés
Numéro CAS |
1795134-33-6 |
|---|---|
Formule moléculaire |
C28H42N2O2 |
Poids moléculaire |
442.68 |
Nom IUPAC |
2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+/i19D2,20D2 |
Clé InChI |
QFNJFVBKASKGEU-VXAQQSGFSA-N |
SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC |
Synonymes |
4,4’-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[2-[(diethylamino)methyl]phenol-d4; (E)-4,4’-(1,2-Diethyl-1,2-ethenediyl)bis[2-[(diethylamino)methyl]phenol-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)
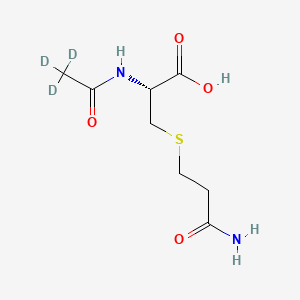
![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)
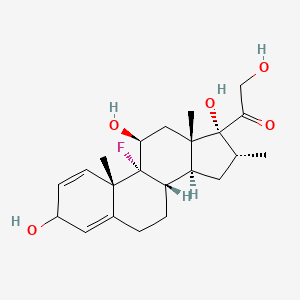
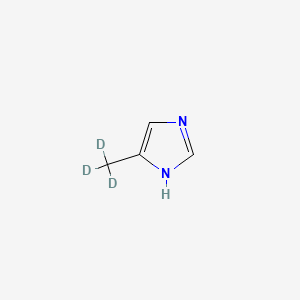
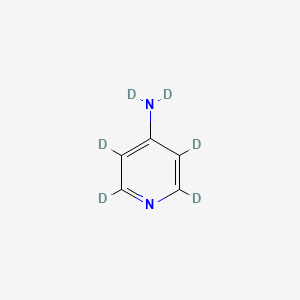

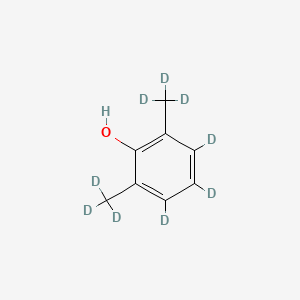
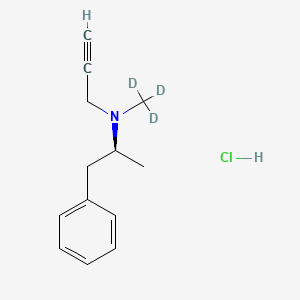
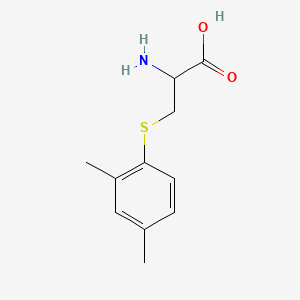
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)
